N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
This compound features a dihydroquinolin core substituted with a 7-methoxy group, a 2-oxo moiety, and an acetamide side chain linked to a 2,5-difluorophenyl group. The 3-position of the quinoline ring is further modified by a [(4-ethylphenyl)amino]methyl substituent. The fluorine atoms and ethylphenyl group likely enhance metabolic stability and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-3-17-4-8-21(9-5-17)30-15-19-12-18-6-10-22(35-2)14-25(18)32(27(19)34)16-26(33)31-24-13-20(28)7-11-23(24)29/h4-14,30H,3,15-16H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLNHIHHBEJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Functionalization with Fluorine:
Attachment of the Ethylphenyl Group: This step involves a nucleophilic substitution reaction where the ethylphenyl group is introduced using a suitable nucleophile.
Final Coupling: The final step involves coupling the functionalized quinoline with the acetamide moiety under mild conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent and a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating conditions like hyperpigmentation and melanoma.
Anti-Cancer Properties
Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed a significant reduction in cell viability in tumorigenic cell lines, suggesting their potential as anti-cancer agents .
Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase activity. In vitro assays revealed that it could effectively reduce tyrosinase activity compared to standard inhibitors like kojic acid. The inhibition percentages varied based on structural modifications, indicating that specific substitutions could enhance potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Anti-Cancer Activity
In a controlled study involving various cancer cell lines, N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide was administered at varying concentrations. The results indicated a dose-dependent response with significant apoptosis observed in treated cells compared to controls.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Tyrosinase Inhibition
A comparative study assessed the tyrosinase inhibitory activity of the compound against known inhibitors. Results showed that at a concentration of 40 µM, it exhibited an inhibition rate comparable to that of kojic acid.
| Compound | Inhibition (%) at 40 µM |
|---|---|
| N-(2,5-difluorophenyl)-... | 43.45 |
| Kojic Acid | 45 |
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication process. The fluorine atoms enhance its binding affinity to enzymes by forming strong hydrogen bonds. The ethylphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Core Structure Influence
- Triazolo-pyrimidin Analog: The fused triazole-pyrimidine ring system may enhance metabolic resistance but reduce solubility compared to the dihydroquinolin core .
Substituent Effects
Biological Activity
Synthesis of the Compound
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The key steps include:
- Formation of the Quinoline Core : The quinoline structure can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
- Introduction of Functional Groups : The difluorophenyl and ethylphenyl groups are introduced via electrophilic aromatic substitution or similar methods.
- Final Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to yield the acetamide.
These synthetic steps are crucial for obtaining a compound with the desired biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide exhibit notable anticancer properties. For instance, compounds featuring the quinoline scaffold have shown cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of quinoline can possess significant antibacterial and antifungal properties. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar antimicrobial efficacy .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Some derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The IC50 values reported for related compounds suggest potential therapeutic applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the fluorine substituents or variations in the side chains can lead to enhanced potency or selectivity against specific biological targets. For instance, increasing lipophilicity has been correlated with improved antibacterial activity in some studies .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of quinoline derivatives, this compound was tested against MCF-7 (breast cancer) and DAN-G (pancreatic cancer) cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates of bacteria. The target compound showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Protecting group strategies : For example, benzyl or acetyl groups may protect hydroxyl or amine functionalities during coupling reactions, as seen in similar quinoline and acetamide syntheses .
- Coupling agents : Use of reagents like chloroacetyl chloride or acetic anhydride for amide bond formation, as demonstrated in analogous acetamide derivatives .
- Chromatographic purification : Silica gel chromatography with mixed solvents (e.g., ethyl acetate/hexane) is critical for isolating intermediates, as described for structurally related compounds .
- Characterization : NMR (¹H and ¹³C) and mass spectrometry are essential for confirming intermediate structures. For example, distinct chemical shifts for methoxy (δ ~3.8–4.0 ppm) and difluorophenyl groups (δ ~6.5–7.5 ppm) would validate key substituents .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Focus on resolving aromatic protons (difluorophenyl and quinoline moieties) and acetamide carbonyl signals (δ ~165–170 ppm). Overlapping peaks may require advanced techniques like 2D-COSY or HSQC .
- X-ray crystallography : For absolute configuration confirmation, as applied to structurally similar N-(substituted phenyl)acetamides .
- HPLC-MS : To assess purity (>95%) and detect trace impurities, using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Test for kinase inhibition (e.g., quinoline-based targets) or receptor binding (acetamide pharmacophore) using fluorescence polarization or SPR techniques.
- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values, as seen in hypoglycemic activity studies of related acetamides .
- Control compounds : Include structurally similar molecules (e.g., 2,4-dichlorophenoxy derivatives) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates, as shown in acetamide coupling reactions .
- Catalyst screening : Test Pd-based catalysts for reductive cyclization steps, similar to nitroarene cyclization methodologies .
- Temperature control : Lower temperatures (-40°C to -20°C) minimize side reactions during electrophilic substitutions, as demonstrated in glycosylation reactions .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?
Methodological Answer:
- Conformational analysis : Use X-ray data (e.g., torsion angles of nitro or methoxy groups) to refine DFT models, addressing deviations caused by crystal packing effects .
- Dynamic NMR : Probe rotational barriers of flexible groups (e.g., the (4-ethylphenyl)amino-methyl chain) to validate computational mobility predictions .
- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent-induced shifts in NMR data .
Q. What strategies are effective for studying metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Microsomal assays : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation, focusing on quinoline and acetamide moieties .
- Ames test : Evaluate mutagenicity via bacterial reverse mutation assays, particularly for aromatic amines and nitro groups .
- In silico ADMET : Apply tools like SwissADME to predict bioavailability and blood-brain barrier penetration, leveraging logP and PSA values .
Q. How to address challenges in impurity profiling during scale-up synthesis?
Methodological Answer:
- HPLC-DAD/MS : Identify impurities via retention time and fragmentation patterns. For example, detect unreacted quinoline intermediates or dehalogenated byproducts .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during critical steps like amide bond formation .
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities, as described for similar acetamides .
Q. How to design SAR studies for optimizing substituent effects on bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing difluorophenyl with trifluoromethyl or methoxyphenyl) to assess electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data, guided by crystallographic or docking results .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., quinoline carbonyl) and hydrophobic regions (e.g., 4-ethylphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
